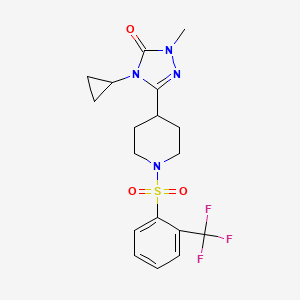

4-cyclopropyl-1-methyl-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-cyclopropyl-2-methyl-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3S/c1-23-17(26)25(13-6-7-13)16(22-23)12-8-10-24(11-9-12)29(27,28)15-5-3-2-4-14(15)18(19,20)21/h2-5,12-13H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUKNMLONBCKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropyl-1-methyl-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one, with CAS number 1797061-30-3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological activity, focusing on its antibacterial and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 430.4 g/mol. The structure features a triazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives. For instance, compounds similar to 4-cyclopropyl-1-methyl-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one have been tested against various bacterial strains.

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (similar structure) | S. aureus | 20 µM |

| Compound B (similar structure) | E. coli | 40 µM |

| 4-Cyclopropyl... | Not yet reported | N/A |

While specific MIC values for 4-cyclopropyl... are not yet available in the literature, related compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The neuroprotective properties of triazole derivatives are also noteworthy. Research has indicated that certain triazole compounds can stabilize microtubules and reduce neurodegeneration in models of tauopathy. For example, compounds that share structural similarities with 4-cyclopropyl... have shown promise in reducing amyloid-beta plaque deposition in transgenic mouse models .

Table 2: Neuroprotective Effects

| Compound | Model | Effect Observed |

|---|---|---|

| Compound C (related structure) | Tau transgenic mice | Reduced axonal dystrophy |

| 4-Cyclopropyl... | Not yet tested | N/A |

Case Studies

A notable study evaluated the structure-activity relationship (SAR) of various triazole derivatives, demonstrating that modifications at specific positions significantly influenced their biological activities. These findings suggest that further research into the SAR of 4-cyclopropyl... could yield insights into optimizing its pharmacological profile .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds featuring the triazole moiety exhibit significant antimicrobial properties. The incorporation of trifluoromethyl and sulfonyl groups enhances their potency against various bacterial strains. Specifically, derivatives similar to 4-cyclopropyl-1-methyl-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

Triazole derivatives are also widely recognized for their antifungal activities. The structural features of 4-cyclopropyl-1-methyl-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one may contribute to its potential as a therapeutic agent against fungal infections, particularly in immunocompromised patients .

Central Nervous System Effects

Research indicates that similar compounds can exhibit neuroprotective effects and may be explored for treating neurological disorders. The piperidine ring in the structure is often associated with central nervous system activity, suggesting that this compound could possess anxiolytic or antidepressant properties .

Anticancer Potential

Emerging studies suggest that compounds with triazole structures may inhibit cancer cell proliferation. The unique combination of functional groups in 4-cyclopropyl-1-methyl-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one could be optimized for anticancer activity through further structural modifications .

Data Table: Comparative Analysis of Biological Activities

| Compound Type | Activity Type | Reference Source |

|---|---|---|

| Triazole Derivatives | Antimicrobial | |

| Triazole Derivatives | Antifungal | |

| Piperidine Derivatives | CNS Activity | |

| Triazole Derivatives | Anticancer |

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole derivatives demonstrated that modifications similar to those found in 4-cyclopropyl-1-methyl-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one resulted in enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between the presence of trifluoromethyl groups and increased potency against resistant strains .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, compounds structurally related to the target compound were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested significant neuroprotective effects, warranting further investigation into the mechanisms involved and potential therapeutic applications for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (1:1)

- Structure : Shares the cyclopropyl-triazole-piperidine backbone but lacks the sulfonyl and trifluoromethylphenyl substituents.

- Relevance : This compound highlights the importance of sulfonyl groups in modulating target affinity and pharmacokinetic properties .

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

- Structure : Features a phenyl substituent on the triazole ring instead of cyclopropyl and lacks sulfonylation.

- Data: Molecular weight = 264.757 g/mol; Monoisotopic mass = 264.114174 .

4-[4-(4-{4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenyl}piperazin-1-yl)phenyl]-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3(4H)-one

- Structure : Contains a bis-triazole system with a tetrahydrofuran linker and fluorinated aryl groups.

- Key Differences : The difluorophenyl and tetrahydrofuran groups confer distinct electronic and steric properties, likely influencing target selectivity. The presence of a sec-butyl group may enhance lipophilicity compared to the methyl group in the target compound .

4-[4-(4-4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenylpiperazin-1-yl)phenyl]-1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,2,4-triazol-5(4H)-one

- Structure : A triazolone derivative with a hydroxypropyl side chain and piperazine linker.

- The piperazine linker may enhance conformational flexibility compared to the rigid piperidine-sulfonamide system in the target compound .

Structural and Functional Analysis Table

Research Implications and Limitations

The structural diversity among triazole derivatives underscores the role of substituents in tuning pharmacological profiles. For example, sulfonylation (target compound) versus hydrochloride salts () alters solubility and membrane permeability. The trifluoromethyl group in the target compound likely enhances metabolic stability and target binding through hydrophobic effects, whereas fluorinated aryl groups in –8 may improve CNS penetration .

Limitations : Direct comparative data (e.g., IC₅₀, solubility) are absent in the provided evidence, necessitating further experimental validation. Crystallographic tools like SHELXL and visualization software (ORTEP ) are critical for elucidating these compounds’ 3D structures and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.